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GRDO081 Subchronic Toxicity Study: Application
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Compound Focus: GRD081
Cat. No.: S1885359

These notes summarize the methodology and findings from a 28-day repeated-dose oral toxicity study of
GRDO081, a dual PI3K/mTOR inhibitor, in Sprague-Dawley rats and Beagle dogs [1]. This study is critical

for informing the design of subsequent non-clinical and clinical trials.

Experimental Design Overview

The table below outlines the core design of the subchronic toxicity study.

Study Aspect Specifications

Compound GRDO081 (dual PI3BK/mTOR inhibitor) [1]

Objective To evaluate subchronic toxicity and determine NOAEL [1]
Animal Models Sprague-Dawley (SD) rats & Beagle dogs [1]

Route of Administration Oral (by gavage) [1]

Dosing Regimen Consecutive daily dosing for 28 days [1]

Recovery Period 14 days (a subset of animals) [1]
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Dosing Groups & Key Findings

The following tables detail the dosing groups and summarize the primary toxicological observations for each

species.

Table 2a: SD Rat Study Parameters and Findings

Parameter Details

Dose Groups 2,5, and 10 mg/kg/day [1]

Mortality Unscheduled mortality at 5 and 10 mg/kg/day [1]

Major Myelosuppression, immunosuppression, hematological toxicity, and moderate liver,
Toxicities pancreas, and kidney toxicity [1]

Reversibility Most effects were reversible after the recovery period [1]

NOAEL < 2 mglkg/day [1]

Table 2b: Beagle Dog Study Parameters and Findings

Parameter Details

Dose Groups 1, 2, and 4 mg/kg/day [1]

Mortality Not mentioned (implied no unscheduled mortality at these doses) [1]

Major Myelosuppression, immunosuppression, hematological toxicity, and moderate liver,
Toxicities pancreas, and kidney toxicity [1]

Reversibility Most effects were reversible after the recovery period [1]

NOAEL 1 mgl/kg/day [1]

Detailed Experimental Protocols
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This section provides a step-by-step methodology for the key in vivo experiments cited in the source

material.

Protocol: 28-Day Repeated-Dose Oral Toxicity Study with
Recovery

1. Animal Husbandry and Group Allocation

e Animals: Use healthy, young adult Sprague-Dawley rats and Beagle dogs. The number of animals
per group should be sufficient for statistical power (e.g., n=5-10 per sex per group), including a
separate cohort for the recovery arm.

¢ Acclimatization: House animals in a controlled environment for at least 5-7 days prior to dosing
initiation.

e Randomization: Randomly assign animals to control and treatment groups to ensure comparable
body weights across groups.

2. Test Article Formulation and Administration

e Formulation: Prepare GRDO081 daily in a suitable vehicle (e.g., agueous suspension with a low
percentage of suspending agent) appropriate for oral gavage.

e Dosing: Administer the test article or vehicle once daily via oral gavage. The dosing volume should
be standardized based on the species' body weight (e.g., 5 mL/kg for rats, 2.5 mL/kg for dogs).

¢ Control Group: A concurrent control group receiving the vehicle only must be included.

3. In-Life Observations and Data Collection

¢ Clinical Observations: Perform detailed clinical observations at least twice daily for morbidity and
once daily for detailed signs of toxicity.

¢ Body Weight and Food Consumption: Record individual body weights and measure food
consumption at least twice weekly.

e Ophthalmological Examination: Conduct examinations on all animals before the start of dosing and
before terminal sacrifice.

4. Clinical Pathology

¢ Blood Collection: Collect blood samples at the end of the 28-day dosing period and from the
recovery cohort after the 14-day recovery period.

¢ Hematology: Analyze parameters including red blood cell, white blood cell, and platelet counts;
hemoglobin; hematocrit; and differential white cell count.
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¢ Clinical Chemistry: Evaluate parameters including albumin, globulin, total protein, glucose, calcium,
sodium, potassium, urea nitrogen, creatinine, alanine aminotransferase (ALT), aspartate
aminotransferase (AST), and alkaline phosphatase (ALP).

5. Gross Necropsy and Histopathology

¢ Necropsy: Perform a complete gross necropsy on all animals, including those that die during the
study and all terminally sacrificed animals.

¢ Organ Weight: Determine the absolute and relative (to body and brain weight) weights of key organs
(e.g., liver, kidneys, heart, spleen, adrenal glands, brain).

e Tissue Preservation: Preserve a comprehensive list of organs and tissues in neutral-buffered 10%
formalin for histopathological processing.

¢ Histopathology: Conduct a microscopic examination of tissues from all control and high-dose
groups. If lesions are found in the high-dose group, examine the lower-dose groups to determine the
NOAEL.

Experimental Workflow Visualization

The following diagram illustrates the sequential workflow of the 28-day subchronic toxicity study for

GRDO081.
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Discussion and Key Takeaways

o Target-Related Toxicity: The observed toxicities (myelosuppression, immunosuppression, etc.) are
consistent with the intended pharmacologic action of inhibiting the PISBK/mTOR pathway, which is
crucial for cell growth, proliferation, and survival [1]. This suggests an on-target effect rather than off-
target toxicity.

e Species Sensitivity: The NOAEL was lower in dogs (1 mg/kg/day) compared to rats (<2 mg/kg/day),
highlighting a species difference in sensitivity to GRD081 [1]. This is a critical consideration for human
dose projection.

¢ Reversibility: The finding that most toxic effects were reversible upon discontinuation of treatment is
a positive indicator for the compound's clinical safety profile, suggesting that adverse events in
humans may be manageable [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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